molecular formula C16H16N2O2S B5849052 4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5849052
M. Wt: 300.4 g/mol
InChI Key: LSBPTTUGJIGKTA-UHFFFAOYSA-N
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Description

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H15NO2S It is a derivative of benzamide, featuring a methoxy group at the 4-position and a carbamothioyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 3-methylphenylamine.

    Formation of Benzamide: The 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The 4-methoxybenzoyl chloride is then reacted with 3-methylphenylamine in the presence of a base such as triethylamine (Et3N) to form 4-methoxy-N-(3-methylphenyl)benzamide.

    Thionation: Finally, the benzamide is treated with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the carbamothioyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-N-[(3-methylphenyl)carbamothioyl]benzamide.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine, resulting in 4-methoxy-N-[(3-methylphenyl)amino]benzamide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: 4-hydroxy-N-[(3-methylphenyl)carbamothioyl]benzamide

    Reduction: 4-methoxy-N-[(3-methylphenyl)amino]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Interaction: The compound may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
  • 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
  • 4-methoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide

Uniqueness

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-4-3-5-13(10-11)17-16(21)18-15(19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBPTTUGJIGKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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